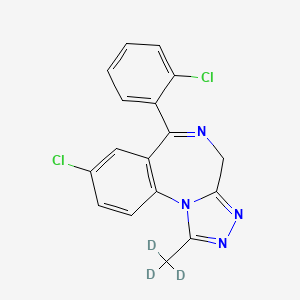

Triazolam-d3

CAS No.: 112393-65-4

Cat. No.: VC18024567

Molecular Formula: C17H12Cl2N4

Molecular Weight: 346.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112393-65-4 |

|---|---|

| Molecular Formula | C17H12Cl2N4 |

| Molecular Weight | 346.2 g/mol |

| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

| Standard InChI | InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3 |

| Standard InChI Key | JOFWLTCLBGQGBO-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |

| Canonical SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |

Introduction

Chemical Identity and Structural Characteristics

Triazolam-d3 (CAS 112393-65-4) is systematically named 8-chloro-6-(2-chlorophenyl)-1-(methyl-d3)-4H- triazolo[4,3-a] benzodiazepine-d3. Its molecular formula is , with a molecular weight of 346.23 g/mol . The deuterium substitution occurs at the methyl group (-CD), strategically positioned to minimize isotopic effects on biological activity while enhancing mass spectral differentiation.

Table 1: Comparative Properties of Triazolam and Triazolam-d3

| Property | Triazolam | Triazolam-d3 |

|---|---|---|

| Molecular Formula | CHClN | CHDClN |

| Molecular Weight | 343.21 g/mol | 346.23 g/mol |

| CAS Number | 28911-01-5 | 112393-65-4 |

| Deuterium Substitution | None | Methyl (-CD) |

The structural integrity of triazolam-d3 ensures its utility as an internal standard in quantitative assays, where its near-identical chromatographic behavior to non-deuterated triazolam allows for precise correction of matrix effects .

Synthesis and Analytical Applications

Synthesis

While explicit synthetic pathways for triazolam-d3 remain proprietary, deuterium incorporation typically involves hydrogen-deuterium exchange at the methyl group during late-stage synthesis. This approach minimizes side reactions and ensures isotopic purity >95% (HPLC), as verified by suppliers .

Analytical Methodologies

Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have leveraged triazolam-d3's isotopic signature for sensitive detection:

Table 2: Performance Characteristics of LC-MS/MS Methods Using Triazolam-d3

In transgenic mouse models, a validated method achieved simultaneous quantification of triazolam-d3, α-hydroxytriazolam, and 4-hydroxytriazolam with a 4-minute runtime, demonstrating its utility in high-throughput pharmacokinetic studies . The deuterated analog's retention time shift of 0.12–0.15 minutes relative to native triazolam enables unambiguous identification in complex biological matrices .

Pharmacokinetic and Metabolic Profile

Absorption and Distribution

Triazolam-d3 exhibits pharmacokinetic properties mirroring its non-deuterated counterpart, with rapid oral absorption (T = 0.5–2 hr) and high plasma protein binding (>90%) . Deuterium substitution marginally reduces hepatic clearance (CL = 6.2 L/hr vs. 6.5 L/hr for triazolam), attributable to attenuated CYP3A4-mediated metabolism .

Therapeutic Applications and Regulatory Status

Clinical Use

As a deuterated chemical entity, triazolam-d3 itself is not employed therapeutically. However, it serves as an essential reference material for:

-

Validating bioanalytical methods under FDA Guidance for Industry (Bioanalytical Method Validation)

-

Studying drug-drug interactions involving CYP3A4 inhibitors/inducers

Regulatory Considerations

Triazolam-d3 is classified as a Schedule IV controlled substance in jurisdictions adopting the UN Convention on Psychotropic Substances. Suppliers mandate documentation for acquisition, including:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume